(4-Bromo-3-methylisoxazol-5-yl)methanol
CAS No.: 1092301-43-3
Cat. No.: VC7547851
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.012
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092301-43-3 |
|---|---|
| Molecular Formula | C5H6BrNO2 |
| Molecular Weight | 192.012 |
| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methanol |
| Standard InChI | InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
| Standard InChI Key | ACFXRMJDKKFWTL-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1Br)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a five-membered isoxazole ring containing one oxygen and one nitrogen atom. Key substituents include:
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Bromine at position 4, enhancing electrophilic reactivity and lipophilicity.
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Methyl group at position 3, contributing to steric effects and metabolic stability.
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Hydroxymethyl group at position 5, enabling hydrogen bonding and further functionalization .
The SMILES notation and InChIKey provide precise representations of its connectivity and stereochemical features .
Predicted Physicochemical Data
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, highlight its behavior in mass spectrometry (Table 1) .
Table 1: Predicted Collision Cross Sections for (4-Bromo-3-methylisoxazol-5-yl)methanol Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 191.96547 | 135.0 |
| [M+Na]+ | 213.94741 | 137.6 |
| [M+NH4]+ | 208.99201 | 139.2 |
| [M-H]- | 189.95091 | 134.9 |
These values are critical for analytical method development, particularly in metabolomics and pharmacokinetic studies .
Synthesis and Synthetic Strategies
Key Synthetic Routes
The synthesis typically involves a 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles to form the isoxazole core, followed by bromination and hydroxymethylation. A representative pathway includes:
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Isoxazole Ring Formation: Reaction of hydroxylamine with a β-keto ester to generate a nitrile oxide intermediate.
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Bromination: Electrophilic substitution using brominating agents (e.g., ) at low temperatures (0–5°C) to introduce the bromine atom.
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Hydroxymethylation: Oxidation or reduction steps to install the hydroxymethyl group at position 5.
Optimization Challenges
Yields (50–85%) depend on precursor purity and reaction conditions. For example, bromination requires careful temperature control to avoid polybromination byproducts. Metal-catalyzed methods (e.g., Cu(I)) improve regioselectivity but necessitate inert atmospheres.
Biological Activities and Mechanisms
| Activity | Observed Effects | Mechanism Insights |
|---|---|---|
| Antimicrobial | Growth inhibition of E. coli | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduction in TNF-α production | Modulation of NF-κB signaling |
| Anticancer | Apoptosis induction in HeLa cells | ROS generation and DNA damage |
Comparative Analysis with Halogenated Analogs
Replacing bromine with iodine or chlorine alters reactivity and target affinity. For instance:
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Iodo analogs exhibit higher polarizability but lower metabolic stability.
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Chloro analogs show reduced lipophilicity, limiting tissue penetration.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications at the hydroxymethyl group (e.g., esterification) modulate solubility and bioavailability.
Case Study: Bromodomain Inhibitors
Although structurally distinct, bromodomain inhibitors share a similar goal of modulating protein-protein interactions. Lessons from these inhibitors inform the design of (4-Bromo-3-methylisoxazol-5-yl)methanol derivatives targeting BET proteins in cancer therapy.
Research Gaps and Future Directions
Despite promising applications, limited in vivo data and mechanistic studies hinder clinical translation. Future work should prioritize:
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